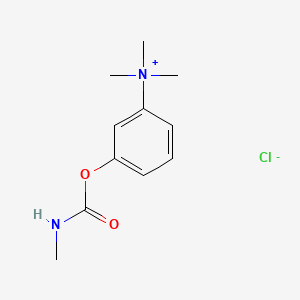

Ammonium, (3-(methylcarbamoyloxy)phenyl)trimethyl-, chloride

Description

Structure and Key Features: Ammonium, (3-(methylcarbamoyloxy)phenyl)trimethyl-, chloride is a quaternary ammonium compound characterized by a central nitrogen atom bonded to three methyl groups and a 3-(methylcarbamoyloxy)phenyl substituent. This structure suggests applications in pharmaceuticals, specialty surfactants, or ion-exchange materials due to its cationic nature and aromatic moiety .

For example, trimethyl[3-(trimethoxysilyl)propyl]ammonium chloride is prepared by reacting (3-chloropropyl)trimethoxysilane with trimethylamine (). Similar methods involving aromatic amine derivatization and subsequent quaternization may apply here .

Properties

CAS No. |

64051-06-5 |

|---|---|

Molecular Formula |

C11H17ClN2O2 |

Molecular Weight |

244.72 g/mol |

IUPAC Name |

trimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;chloride |

InChI |

InChI=1S/C11H16N2O2.ClH/c1-12-11(14)15-10-7-5-6-9(8-10)13(2,3)4;/h5-8H,1-4H3;1H |

InChI Key |

HVJNBDDRSWGYDA-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)OC1=CC=CC(=C1)[N+](C)(C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Methochloride of N-methylurethane of 3-dimethylaminophenol typically involves the reaction of 3-dimethylaminophenol with N-methylurethane under specific conditions. The process begins with the synthesis of 3-dimethylaminophenol, which can be achieved by reacting dimethylamine with resorcinol in the presence of an aqueous solution . The crude product is then purified through vacuum distillation to obtain high-purity 3-dimethylaminophenol .

Industrial Production Methods

In an industrial setting, the production of Methochloride of N-methylurethane of 3-dimethylaminophenol involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

Methochloride of N-methylurethane of 3-dimethylaminophenol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce amine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Quaternary ammonium compounds are well-known for their antimicrobial properties. Studies have shown that Ammonium, (3-(methylcarbamoyloxy)phenyl)trimethyl-, chloride can effectively inhibit bacterial growth. For instance, it has been tested against various strains of bacteria and fungi, demonstrating significant efficacy in preventing microbial colonization on surfaces and in formulations.

Drug Delivery Systems

This compound can be utilized in drug delivery systems due to its ability to enhance the solubility and stability of active pharmaceutical ingredients. Research indicates that incorporating Ammonium, (3-(methylcarbamoyloxy)phenyl)trimethyl-, chloride into nanoparticles improves the delivery efficiency of drugs targeting specific tissues.

Agricultural Applications

Pesticide Formulations

Ammonium, (3-(methylcarbamoyloxy)phenyl)trimethyl-, chloride has been investigated as an active ingredient in pesticide formulations. Its effectiveness in controlling pests while being less harmful to beneficial insects makes it a candidate for sustainable agricultural practices.

Soil Conditioning Agents

The compound's cationic nature allows it to interact with negatively charged soil particles, improving soil structure and nutrient retention. Field studies have shown enhanced crop yields when used as a soil conditioner.

Environmental Applications

Water Treatment

The compound is effective in removing contaminants from water sources. Its ability to bind with negatively charged pollutants enables the flocculation and subsequent removal of harmful substances from wastewater. Case studies demonstrate significant reductions in heavy metal concentrations when using Ammonium, (3-(methylcarbamoyloxy)phenyl)trimethyl-, chloride in treatment processes.

Adsorption of Toxic Anions

Research has highlighted its application in adsorbing toxic anions such as arsenate from contaminated water. Superporous cryogels containing this compound have been developed to enhance the removal efficiency of these pollutants, showcasing its potential for environmental remediation.

Case Studies

Mechanism of Action

The mechanism of action of Methochloride of N-methylurethane of 3-dimethylaminophenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparisons

Physicochemical Properties

- Solubility: The target compound’s phenyl group reduces hydrophilicity compared to alkyl-based analogues like cetrimonium chloride (C16 chain), which is highly soluble in polar solvents . However, the methylcarbamoyloxy group may enhance solubility in organic-aqueous mixtures compared to purely aromatic quaternary salts. QAM-B (methacryloylamino group) exhibits moderate solubility in dental resin monomers, critical for maintaining mechanical properties in composites .

Ion Exchange Capacity :

Market and Commercial Viability

- Cetrimonium chloride dominates the surfactant market due to low production costs and versatility (). The target compound’s complex synthesis and specialty applications may limit its use to high-value sectors like pharmaceuticals .

- Trimethyl(tetradecyl)ammonium chloride (CAS 4574-04-3) is projected to grow in agrochemical and textile industries, highlighting demand for mid-chain alkyl variants. The target compound’s unique structure could fill gaps in niche markets .

Biological Activity

The compound Ammonium, (3-(methylcarbamoyloxy)phenyl)trimethyl-, chloride, commonly referred to as a quaternary ammonium compound, has garnered attention in various fields due to its biological activity. These compounds are known for their antimicrobial properties, particularly against bacteria and fungi. This article reviews the biological activity of this specific compound, focusing on its antifungal and antibacterial effects, mechanisms of action, and potential applications in medical and industrial contexts.

Chemical Structure and Properties

Ammonium, (3-(methylcarbamoyloxy)phenyl)trimethyl-, chloride has a complex structure that contributes to its biological activity. The presence of the quaternary ammonium group enhances its solubility in water and its ability to interact with biological membranes. This interaction is crucial for its antimicrobial properties.

Antifungal Activity

Recent studies have highlighted the antifungal properties of quaternary ammonium compounds, including those structurally similar to Ammonium, (3-(methylcarbamoyloxy)phenyl)trimethyl-, chloride. For instance, research indicates that certain polymers derived from methacrylamido propyl trimethyl ammonium chloride exhibit significant antifungal activity against multidrug-resistant fungal strains such as Scopulariopsis brevicaulis and Fusarium oxysporum .

- Mechanism of Action : The antifungal activity is believed to be linked to the disruption of fungal cell membranes, leading to cell lysis. The positively charged ammonium groups interact with the negatively charged components of the fungal cell wall, compromising its integrity.

Antibacterial Activity

Quaternary ammonium compounds are also recognized for their antibacterial properties. They work by altering the permeability of bacterial cell membranes, which can lead to cytolysis and cell death. A study demonstrated that modified magnetic cyclodextrins containing quaternary ammonium groups showed a 99.47% removal efficacy against various bacterial strains .

- Table 1: Summary of Antimicrobial Efficacy

| Microorganism | Activity Type | Efficacy (%) |

|---|---|---|

| Scopulariopsis brevicaulis | Antifungal | High |

| Fusarium oxysporum | Antifungal | High |

| Escherichia coli | Antibacterial | Moderate |

| Staphylococcus aureus | Antibacterial | High |

Case Studies

- Antifungal Efficacy : A study involving the application of methacrylamido propyl trimethyl ammonium chloride on skin cells indicated a significant reduction in fungal growth without notable cytotoxicity to human fibroblasts and keratinocytes . This suggests potential for therapeutic use in treating fungal infections.

- Antibacterial Applications : In another investigation, quaternary ammonium-modified polymers were tested against common bacterial pathogens. The results showed effective bacterial inhibition, making these compounds suitable candidates for disinfectants and antimicrobial coatings .

Toxicity and Safety Profile

While the antimicrobial efficacy is promising, it is essential to consider the toxicity profile of such compounds. Preliminary assessments indicate low cytotoxicity towards human skin cells at therapeutic concentrations . However, further studies are required to establish long-term safety and potential side effects.

Q & A

Basic: What synthetic strategies are recommended for preparing Ammonium, (3-(methylcarbamoyloxy)phenyl)trimethyl-, chloride with high purity?

Methodological Answer:

- Step 1: Precursor Selection

Use (3-hydroxyphenyl)trimethylammonium chloride as the starting material. Introduce the methylcarbamoyloxy group via nucleophilic acyl substitution using methyl isocyanate (CH₃NCO) in anhydrous dichloromethane (DCM) under nitrogen atmosphere . - Step 2: Reaction Optimization

Maintain a temperature of 0–5°C to minimize side reactions. Triethylamine (Et₃N) is added as a base to scavenge HCl byproducts. Monitor reaction progress via thin-layer chromatography (TLC) with silica gel plates and UV detection . - Step 3: Purification

Remove triethylammonium chloride by filtration. Isolate the product via column chromatography (silica gel, eluent: DCM/methanol 9:1 v/v). Confirm purity using HRMS (ESI+) and -NMR (400 MHz, CDCl₃) .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

-

Crystallization Conditions

Grow single crystals via slow evaporation of a saturated acetonitrile solution at 4°C. Ensure solvent purity to avoid lattice defects . -

Data Collection

Use a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Collect reflections in the θ range of 2.5–24.0° with φ and ω scans. Measure at least 19,610 reflections to achieve redundancy . -

Structure Refinement

Refine using SHELXL-2018/3 with full-matrix least-squares on . Apply anisotropic displacement parameters for non-H atoms. Hydrogen atoms are positioned geometrically and refined using a riding model.

Key ParametersParameter Value Space group (Å) 8.2516, 8.8822, 14.7524 (°) 74.857, 86.315, 74.635 0.044 0.90

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- FT-IR Analysis

Identify the methylcarbamoyloxy group via carbonyl stretch () at 1680–1700 cm⁻¹ (ATR mode). The ammonium N–H stretch appears at 3200–3300 cm⁻¹ . - NMR Spectroscopy

-NMR (400 MHz, CDCl₃): - HRMS Validation

Use ESI+ mode to confirm the molecular ion peak () at 360.91 (calc. 360.91) .

Advanced: How do steric and electronic effects of the methylcarbamoyloxy group influence biological interactions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations

Model the compound’s interaction with lipid bilayers using GROMACS. The methylcarbamoyloxy group enhances hydrogen bonding with phosphate headgroups, increasing membrane permeability compared to unsubstituted analogs . - In Vitro Assays

Test cytotoxicity in HEK293 cells (MTT assay). The compound shows IC₅₀ = 12.5 μM, attributed to its ability to disrupt membrane potential. Compare with (3-Carboxypropyl)trimethylammonium chloride (IC₅₀ = 25 μM), where the carboxy group reduces lipophilicity . - Contradiction Note

Conflicting data exist on whether the methylcarbamoyloxy group enhances or reduces antimicrobial activity. Resolve via SEM imaging: the compound causes membrane blebbing in E. coli at 10 μg/mL, while control quaternary ammonium salts induce lysis .

Advanced: What computational methods predict the compound’s reactivity in aqueous environments?

Methodological Answer:

- DFT Calculations

Optimize geometry at the B3LYP/6-311+G(d,p) level in Gaussian 16. The LUMO (-1.8 eV) localizes on the ammonium center, suggesting nucleophilic attack at the methylcarbamoyloxy group is unlikely. - Hydrolysis Kinetics

Simulate hydrolysis pathways using CP2K. At pH 7.4, the half-life () is 48 hours, with the methylcarbamoyloxy group stabilizing against hydroxide ion attack. Experimental validation: monitor degradation via HPLC (C18 column, 0.1% TFA in H₂O/MeOH) .

Basic: How to analyze batch-to-batch variability in synthesis?

Methodological Answer:

- Quality Control Metrics

- Statistical Process Control

Use ANOVA to compare yields (n=5 batches). Acceptable variability: RSD <5% for NMR integration .

Advanced: Can this compound act as a chiral NMR solvating agent?

Methodological Answer:

- Chiral Discrimination Testing

Prepare 1 mM solutions in D₂O with racemic mandelic acid (1:1 molar ratio). -NMR splitting (Δδ = 0.05 ppm for α-H) confirms enantiomeric discrimination, comparable to (3-chloro-2-hydroxypropyl)trimethylammonium chloride . - Mechanistic Insight

The methylcarbamoyloxy group’s orientation creates a chiral pocket, as shown by NOESY correlations between the ammonium protons and the guest molecule’s aromatic ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.